N-Nitrosopiperidine-d10

Description

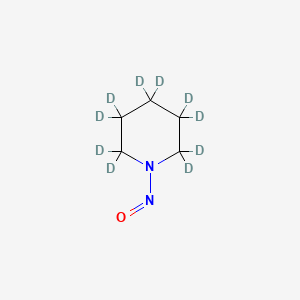

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-nitrosopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2/i1D2,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSDONTXWQOZFN-YXALHFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])N=O)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80730873 | |

| Record name | 1-Nitroso(~2~H_10_)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960049-21-2 | |

| Record name | 1-Nitroso(~2~H_10_)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Nitrosopiperidine-d10: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and biological activities of N-Nitrosopiperidine-d10. This deuterated analog of the known carcinogen N-Nitrosopiperidine is an essential tool in toxicological research and analytical chemistry, primarily serving as an internal standard for the accurate quantification of its non-deuterated counterpart in various matrices.

Core Chemical Properties

This compound is a stable, isotopically labeled compound that is structurally identical to N-Nitrosopiperidine, with the exception that all ten hydrogen atoms on the piperidine ring have been replaced with deuterium. This substitution results in a higher molecular weight, which allows for its differentiation in mass spectrometry-based analytical techniques.

| Property | Value |

| Chemical Name | 1-Nitrosopiperidine-d10 |

| Synonyms | NPIP-d10, [2H10]-N-Nitrosopiperidine |

| CAS Number | 960049-21-2[1][2][3][4] |

| Molecular Formula | C₅D₁₀N₂O[1][3] |

| Molecular Weight | 124.21 g/mol [1][2][3] |

| Appearance | Colorless to light yellow oil/liquid[1][4] |

| Purity | Typically >95% (HPLC)[3] |

| Isotopic Enrichment | ≥98 atom % D[2] |

| Solubility | Soluble in methanol (≥100 mg/mL)[1][5] |

| Storage Conditions | Store at -20°C in a freezer for long-term stability.[1][3][4] Can be stored at 4°C for up to 2 years.[1][5] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][5] |

| Stability | Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years.[2] |

Synthesis and Preparation

Experimental Protocols

General Analytical Workflow for Quantification

This compound is primarily used as an internal standard in analytical methods for the quantification of N-Nitrosopiperidine. A typical workflow for such an analysis is outlined below.

A generalized workflow for the quantification of N-Nitrosopiperidine using this compound as an internal standard.

Detailed Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method for N-Nitrosopiperidine Analysis

This protocol is a representative method for the trace-level quantification of N-Nitrosopiperidine in a given matrix, utilizing this compound as an internal standard.

-

Sample Preparation:

-

Weigh a known amount of the homogenized sample into a centrifuge tube.

-

Spike the sample with a known concentration of this compound solution in a suitable solvent (e.g., methanol).

-

Perform an extraction using an appropriate solvent, such as dichloromethane, often under alkaline conditions to ensure the nitrosamine is in its free base form.[8]

-

The organic layer is then separated, concentrated under a gentle stream of nitrogen, and reconstituted in a suitable solvent for GC analysis.

-

-

GC-MS/MS Parameters:

-

Gas Chromatograph: Agilent 6890 GC or equivalent.[9]

-

Column: Zebron ZB-5MS (60 m x 0.25 mm x 1.0 µm) or equivalent.[9]

-

Inlet: Splitless injection at 220°C.

-

Oven Program: Start at 40°C (hold for 0.5 min), ramp to 160°C at 20°C/min, then ramp to 240°C at 10°C/min.[10]

-

Mass Spectrometer: Agilent 5973 MS or equivalent triple quadrupole mass spectrometer.[9]

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

N-Nitrosopiperidine Transition: m/z 114 -> 84

-

This compound Transition: m/z 124 -> 92

-

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for N-Nitrosopiperidine Analysis

This protocol provides a general framework for the analysis of N-Nitrosopiperidine using LC-MS/MS, with this compound as the internal standard.

-

Sample Preparation:

-

A known amount of the sample is dissolved or suspended in a suitable solvent system (e.g., methanol/water).

-

A known amount of this compound internal standard is added.

-

The sample is then vortexed, sonicated, and centrifuged to precipitate any insoluble material.[11]

-

The supernatant is filtered through a 0.22 µm filter prior to injection.[11]

-

-

LC-MS/MS Parameters:

-

Liquid Chromatograph: A UHPLC system such as a Vanquish Flex Quaternary UHPLC system.[12]

-

Column: A suitable reversed-phase column, for example, a Kinetex® 2.6 µm F5 column.[13]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile/methanol).[13]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

N-Nitrosopiperidine Transition: m/z 115.1 -> 69.0[13]

-

This compound Transition: m/z 125.2 -> 76.1 (projected)

-

-

Biological Activity and Signaling Pathways

The carcinogenicity of N-Nitrosopiperidine, and by extension its deuterated analog, is attributed to its metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver and esophagus.[14] This metabolic activation is a critical initiating step in its toxicological pathway.

Metabolic Activation and DNA Adduct Formation

The primary metabolic activation pathway for N-Nitrosopiperidine is α-hydroxylation, catalyzed by CYP enzymes.[15] This hydroxylation occurs at the carbon atom adjacent to the nitroso group, leading to the formation of an unstable intermediate, α-hydroxy-N-nitrosopiperidine. This intermediate spontaneously decomposes to form a reactive electrophile, the 2-oxopiperidinium ion. This reactive species can then covalently bind to cellular macromolecules, most critically, DNA.[15] The binding of this electrophile to DNA results in the formation of DNA adducts, which, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.[16]

Metabolic activation pathway of N-Nitrosopiperidine leading to DNA adduct formation and cancer initiation.

Conclusion

This compound is an indispensable tool for researchers in the fields of toxicology, analytical chemistry, and drug development. Its use as an internal standard allows for the precise and accurate quantification of the carcinogenic N-Nitrosopiperidine. A thorough understanding of its chemical properties, appropriate handling procedures, and the biological mechanisms of its non-deuterated counterpart is crucial for its effective and safe use in a research setting. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists working with this important labeled compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Page loading... [wap.guidechem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 7. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. edqm.eu [edqm.eu]

- 9. gassnova.no [gassnova.no]

- 10. agilent.com [agilent.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide: Synthesis and Characterization of N-Nitrosopiperidine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitrosopiperidine-d10 (CAS No: 960049-21-2). This deuterated stable isotope-labeled compound serves as a critical internal standard for the quantitative analysis of N-Nitrosopiperidine, a potential carcinogen, in various matrices.[1][2] This document outlines the synthetic pathway, detailed experimental protocols, and the analytical techniques used for its characterization, presenting all quantitative data in a clear, tabular format.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitrosation of its deuterated precursor, Piperidine-d11. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the piperidine ring. The most common method employs sodium nitrite in an acidic medium.

Reaction Scheme:

Piperidine-d11 reacts with a nitrosating agent, such as nitrous acid (formed in situ from sodium nitrite and a strong acid), to yield this compound.

Experimental Protocol: Nitrosation of Piperidine-d11

This protocol is a representative method for the synthesis of N-nitrosamines and should be performed with appropriate safety precautions in a well-ventilated fume hood, as N-nitrosamines are potential carcinogens.[3]

Materials:

-

Piperidine-d11

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve Piperidine-d11 in water and cool the solution to 0-5 °C in an ice bath.

-

Acidification: Slowly add concentrated hydrochloric acid dropwise to the stirred solution while maintaining the temperature below 5 °C.

-

Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the acidic Piperidine-d11 solution. The rate of addition should be controlled to keep the temperature below 10 °C. The reaction is typically stirred for 1-2 hours at this temperature.

-

Extraction: After the reaction is complete, extract the mixture with dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. This removes any remaining acid and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a yellow oil[3], can be further purified by column chromatography or distillation if necessary to achieve the desired purity (>95%).

Caption: Synthesis workflow for this compound.

Characterization of this compound

The synthesized this compound is characterized using various analytical techniques to confirm its identity, purity, and isotopic enrichment.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 960049-21-2 | [4] |

| Molecular Formula | C₅D₁₀N₂O | [4][5] |

| Molecular Weight | 124.21 g/mol | [4][5] |

| Accurate Mass | 124.1421 Da | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Storage Temperature | -20°C | [4][5] |

| Unlabeled CAS Number | 100-75-4 | [4] |

Analytical Data

Quantitative analytical data confirms the quality of the synthesized compound.

| Analysis | Result | Reference(s) |

| Chemical Purity (GC/HPLC) | >95% to 98.2% | [4][5] |

| Isotopic Enrichment | 98 atom % D to 99.2% | [5][6] |

| Solubility | Soluble in organic solvents like Methylene Chloride | [7] |

Experimental Protocols for Characterization

a) Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the chemical purity of the compound.

-

Methodology: A sample of this compound is dissolved in an appropriate solvent and injected into the chromatograph. For GC, a non-polar capillary column is typically used with a flame ionization detector (FID). For HPLC, a C18 reversed-phase column with a UV detector is common. The purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram. A purity of >95% is generally required.[4]

b) Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight, elemental composition, and isotopic enrichment.

-

Methodology: Often coupled with GC or LC (GC-MS, LC-MS), mass spectrometry is used to measure the mass-to-charge ratio of the molecule. High-resolution mass spectrometry (HRMS) can confirm the accurate mass of 124.1421 Da, which corresponds to the molecular formula C₅D₁₀N₂O.[4][8] The isotopic distribution pattern is analyzed to confirm the high level of deuterium incorporation.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the structure and the position of deuterium labeling.

-

Methodology:

-

¹H NMR: In a fully deuterated sample, the proton signals corresponding to the piperidine ring should be absent or significantly diminished, confirming successful deuteration.

-

²H (Deuterium) NMR: This technique can be used to observe the signals from the deuterium atoms, confirming their presence on the carbon framework.

-

¹³C NMR: The carbon signals will show splitting patterns consistent with coupling to deuterium instead of hydrogen.

-

Caption: Analytical workflow for this compound.

Applications

The primary application of this compound is as an internal standard for the quantification of N-Nitrosopiperidine in various samples, including pharmaceuticals, food products, and environmental matrices.[2] Its deuterated nature makes it chemically identical to the unlabeled analyte but easily distinguishable by mass spectrometry, allowing for accurate correction of sample loss during preparation and analysis.[2]

Safety and Handling

N-Nitrosopiperidine is classified as a potential human carcinogen.[3] Therefore, this compound should be handled with extreme care, using appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work should be conducted in a certified chemical fume hood to avoid inhalation or contact.

Conclusion

The synthesis of this compound via nitrosation of its deuterated amine precursor is a well-established process. Rigorous characterization using chromatographic and spectrometric techniques is essential to ensure its identity, high chemical purity, and isotopic enrichment. As a stable isotope-labeled internal standard, it plays a vital role in the accurate and reliable quantification of the corresponding nitrosamine impurity, supporting regulatory compliance and ensuring product safety in the pharmaceutical and other industries.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. ð-Nitrosopiperidine (NPIP) (Dââ, 98%) 1 mg/mL in methylene chloride-D2 - Cambridge Isotope Laboratories, DLM-11195-1.2 [isotope.com]

- 8. researchgate.net [researchgate.net]

N-Nitrosopiperidine-d10: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Nitrosopiperidine-d10, a critical analytical tool for the detection and quantification of nitrosamine impurities in pharmaceutical products. This document outlines its chemical properties, provides detailed experimental protocols for its use as an internal standard, and explores the metabolic pathway of its non-deuterated analog, N-Nitrosopiperidine.

Core Compound Data

This compound is the deuterated form of N-Nitrosopiperidine, a probable human carcinogen. Its isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, ensuring accuracy and precision in the quantification of nitrosamine impurities.

| Property | Value | Citations |

| CAS Number | 960049-21-2 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₅D₁₀N₂O | [3][4][9][10] |

| Molecular Weight | 124.21 g/mol | [1][3][4][7][8][9] |

| Synonyms | 1-Nitrosopiperidine-d10, NPI-d10, NPIP-d10, [2H10]-N-Nitrosopiperidine | [2] |

| Appearance | Neat | [8][10] |

| Storage Temperature | -20°C | [9][10] |

Experimental Protocols: Quantification of Nitrosamines

This compound is primarily used as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the analysis of nitrosamine impurities in drug substances and products.[9]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method

This method is suitable for the simultaneous analysis of multiple volatile nitrosamines.

1. Standard and Sample Preparation:

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting a mixed nitrosamine standard solution with an appropriate solvent (e.g., dichloromethane) to achieve a concentration range of 0.2 to 200 ng/mL.[11] Spike each calibration standard with the this compound internal standard to a final concentration of 3 ng/mL.[1]

-

Sample Preparation: Dissolve a known amount of the drug substance or product in a suitable solvent. For insoluble samples, an extraction procedure may be necessary. Spike the sample solution with the this compound internal standard.

2. GC-MS/MS Instrumental Parameters:

| Parameter | Recommended Setting |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Column | SH-I-624Sil MS (30 m x 0.25 mm I.D., 1.4 µm) or similar |

| Oven Program | 50 °C (hold 1 min), ramp at 20 °C/min to 250 °C (hold 3 min) |

| Ionization Mode | Electron Ionization (EI) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

3. Data Analysis:

-

Quantify the nitrosamine analytes by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard (this compound).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and suitable for a broad range of nitrosamines, including those that are not amenable to GC analysis.

1. Standard and Sample Preparation:

-

Internal Standard Stock Solution: As per the GC-MS/MS method.

-

Calibration Standards: Prepare a series of calibration standards by diluting a mixed nitrosamine standard solution with a suitable diluent (e.g., methanol/water 1:1 v/v) to achieve a concentration range of 0.1 to 20 ng/mL.[2] Spike each standard with the this compound internal standard.

-

Sample Preparation: Dissolve a known amount of the drug substance or product in the diluent. The final concentration of the active pharmaceutical ingredient (API) should be around 2 mg/mL.[2] Spike the sample solution with the this compound internal standard.

2. LC-MS/MS Instrumental Parameters:

| Parameter | Recommended Setting |

| Column | Kinetex® 2.6 µm F5 or similar |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (2:8) |

| Gradient Elution | A suitable gradient to separate the target nitrosamines |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| MS Mode | Multiple Reaction Monitoring (MRM) |

3. Data Analysis:

-

Quantify the nitrosamine analytes using a calibration curve constructed from the peak area ratios of the analytes to the this compound internal standard.

Metabolic Activation of N-Nitrosopiperidine

The carcinogenicity of N-Nitrosopiperidine is attributed to its metabolic activation by cytochrome P450 (CYP) enzymes.[3][4][5][7][12] This process, known as α-hydroxylation, is a key step in the formation of DNA-reactive electrophiles.[4][5][7][13][14][15]

Metabolic activation pathway of N-Nitrosopiperidine.

The metabolic process begins with the α-hydroxylation of N-Nitrosopiperidine by CYP enzymes, particularly CYP2A3, to form an unstable α-hydroxynitrosamine intermediate.[4][7] This intermediate then undergoes spontaneous decomposition to yield a reactive carbonium ion. This electrophilic species can then alkylate DNA, leading to the formation of DNA adducts. If these adducts are not repaired, they can lead to mutations and potentially initiate carcinogenesis.

Analytical Workflow

The use of this compound as an internal standard is a critical component of a robust analytical workflow for nitrosamine impurity testing in pharmaceuticals.

Analytical workflow for nitrosamine quantification.

This workflow ensures the reliable and accurate determination of nitrosamine impurities, which is essential for regulatory compliance and patient safety. The use of a deuterated internal standard like this compound compensates for variations in sample preparation and instrument response, leading to highly dependable results.

References

- 1. agilent.com [agilent.com]

- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 3. Bioactivation of N-nitrosopiperidine to mutagens: role of hepatic cytochrome P-450 proteins and contribution of cytosolic fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. gcms.cz [gcms.cz]

- 12. Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]

- 15. researchgate.net [researchgate.net]

Isotopic Purity of N-Nitrosopiperidine-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of N-Nitrosopiperidine-d10, a deuterated analog of the carcinogenic N-nitrosamine, N-Nitrosopiperidine. This document is intended for use by researchers, scientists, and professionals in drug development who utilize this compound as an internal standard for quantitative analyses by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data on Isotopic and Chemical Purity

The isotopic and chemical purity of this compound are critical parameters for its use as an internal standard. Commercially available standards typically exhibit high levels of isotopic enrichment and chemical purity. The following tables summarize representative quantitative data sourced from various suppliers.

Table 1: Isotopic Purity of this compound

| Parameter | Specification | Source |

| Isotopic Purity | 98.8% | LGC Standards[1] |

| d0 content | 0.08% | LGC Standards[1] |

| Isotopic Enrichment | 98 atom % D | CDN Isotopes[2] |

Table 2: Chemical Purity of this compound

| Parameter | Specification | Analytical Method | Source |

| Purity | >95% | HPLC | LGC Standards[3] |

| Chemical Purity | 98.12% | GC | LGC Standards[1] |

| Chemical Purity | min 98% | Not Specified | LGC Standards[4] |

Synthesis of this compound

The synthesis of this compound typically involves the nitrosation of a deuterated piperidine precursor, such as piperidine-d11. While specific proprietary synthesis protocols are not publicly available, a general synthetic pathway can be inferred from the well-established synthesis of its non-deuterated analog. The reaction involves treating piperidine with a nitrosating agent, such as sodium nitrite, under acidic conditions.

A plausible synthetic route is the reaction of piperidine-d11 with sodium nitrite in an acidic aqueous solution. The reaction must be performed under controlled temperature conditions to prevent the decomposition of nitrous acid and to ensure the selective formation of the N-nitroso derivative.

Caption: General synthesis pathway for this compound.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound is crucial to ensure its suitability as an internal standard. The primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the isotopic distribution of a molecule. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose as it can resolve the small mass differences between different isotopologues.

Experimental Workflow for Isotopic Purity by MS:

Caption: Workflow for isotopic purity determination by Mass Spectrometry.

Detailed Methodological Considerations for MS Analysis:

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to achieve the necessary mass accuracy to resolve the different isotopologues.

-

Ionization: Electron Ionization (EI) is commonly used in GC-MS, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typical for LC-MS.

-

Data Analysis: The isotopic purity is calculated from the relative intensities of the peaks in the mass spectrum corresponding to the different isotopologues. The percentage of isotopic purity is typically reported as the percentage of the desired deuterated species (d10) relative to the sum of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly deuterium (²H) NMR, is another essential technique for confirming the isotopic labeling pattern and assessing isotopic purity.

Experimental Workflow for Isotopic Purity by NMR:

Caption: Workflow for isotopic purity determination by NMR Spectroscopy.

Detailed Methodological Considerations for NMR Analysis:

-

Solvent: A non-deuterated solvent is crucial to avoid large solvent signals that would obscure the signals from the analyte.

-

Spectrometer: A high-field NMR spectrometer is advantageous for better signal dispersion and sensitivity.

-

²H NMR: The ²H NMR spectrum will show signals corresponding to the deuterium atoms. The chemical shifts in the ²H spectrum are identical to those in the ¹H spectrum.

-

¹H NMR: The ¹H NMR spectrum is used to detect and quantify any residual, non-deuterated N-Nitrosopiperidine. The absence or very low intensity of proton signals at the corresponding positions confirms high isotopic enrichment.

-

Quantitative Analysis: The isotopic purity can be estimated by comparing the integral of the residual proton signals in the ¹H NMR spectrum with the integral of the deuterium signals in the ²H NMR spectrum, or by using a known internal standard for quantification.

Conclusion

The isotopic purity of this compound is a critical attribute that directly impacts its performance as an internal standard in quantitative analytical methods. This guide has provided an overview of the available quantitative data, a plausible synthetic pathway, and detailed, albeit generalized, experimental protocols for the determination of its isotopic purity using mass spectrometry and NMR spectroscopy. For researchers and drug development professionals, adherence to rigorous analytical characterization as outlined in this guide is essential for ensuring the accuracy and reliability of their analytical results.

References

- 1. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 2. N-NITROSOPIPERIDINE | 100-75-4 [chemicalbook.com]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

N-Nitrosopiperidine-d10: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-Nitrosopiperidine-d10. The information herein is critical for ensuring the integrity of this stable isotope-labeled compound, which is primarily used as an internal standard for the quantification of N-Nitrosopiperidine in various matrices.

Core Stability and Storage Data

Proper storage is paramount to maintaining the chemical purity and isotopic enrichment of this compound. The following tables summarize the recommended storage conditions and stability data compiled from various suppliers.

Table 1: Recommended Storage Conditions for this compound

| Form | Temperature | Recommended Storage Period |

| Neat (Pure Form) | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Note: The stability of the compound in solvent is generally lower than in its pure form. It is advisable to prepare fresh solutions and store them appropriately. Repeated freeze-thaw cycles should be avoided.[1][2]

Table 2: General Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₅D₁₀N₂O |

| Molecular Weight | 124.21 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity (Typical) | >95% (HPLC) |

| Isotopic Enrichment | 98 atom % D |

| Solubility | Soluble in Methanol (≥ 100 mg/mL) |

| Storage Temperature | -20°C |

| Shipping Temperature | Room Temperature |

Factors Affecting Stability

Several environmental factors can influence the stability of this compound. Understanding these is crucial for preventing degradation.

-

Light: N-Nitrosopiperidine is known to be light-sensitive, especially to ultraviolet (UV) light.[3] Exposure to light can lead to photodegradation. Therefore, the compound should be stored in light-protected containers, such as amber vials.

-

pH: The stability of N-nitrosamines is pH-dependent. They are generally more stable in neutral or alkaline solutions and less stable in acidic conditions.[3] Acidic environments can facilitate the cleavage of the N-N bond.

-

Oxidizing Agents: Contact with strong oxidizing agents should be avoided, as they can chemically degrade the molecule.[4]

-

Temperature: As indicated in Table 1, lower temperatures are recommended for long-term storage to minimize thermal degradation.

Experimental Protocols for Stability Assessment

While specific stability-indicating methods for this compound are not extensively published, a general approach based on established analytical techniques for nitrosamines can be employed. The following outlines a typical experimental protocol.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

-

Acid and Base Hydrolysis:

-

Treat a solution of this compound with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60°C).

-

Monitor the degradation over time using a suitable analytical method.

-

-

Oxidative Degradation:

-

Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂).

-

Analyze the sample at various time points.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).

-

Assess the purity and for the presence of degradants.

-

-

Photostability Testing:

-

Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

Stability-Indicating Analytical Method

A reverse-phase high-performance liquid chromatography (HPLC) method with UV or mass spectrometric (MS) detection is commonly used for the analysis of nitrosamines.

-

HPLC-UV:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile or methanol.

-

Detection: UV detector set at a wavelength where this compound has significant absorbance (around 230 nm).

-

-

LC-MS/MS:

-

This technique offers higher sensitivity and selectivity, which is crucial for identifying and quantifying trace-level degradants.

-

Ionization can be performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Signaling Pathways and Degradation Mechanisms

The primary degradation pathway for N-nitrosamines involves the cleavage of the N-nitroso (N-N) bond. This can be initiated by factors such as light or acid.

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: General workflow for a stability study of this compound.

Conclusion

The stability of this compound is critical for its use as a reliable internal standard. Adherence to the recommended storage conditions, particularly protection from light and storage at low temperatures, is essential to prevent degradation. For researchers and drug development professionals, understanding the potential degradation pathways and employing robust, validated stability-indicating analytical methods will ensure the accuracy and reliability of quantitative analyses involving this compound.

References

N-Nitrosopiperidine-d10: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for N-Nitrosopiperidine-d10 (CAS No. 960049-21-2), a deuterated analogue of the carcinogenic nitrosamine, N-Nitrosopiperidine. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development, offering detailed information on its properties, hazards, handling, and storage.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound used as an internal standard or tracer in various analytical applications, including mass spectrometry-based assays.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅D₁₀N₂O | [2][3] |

| Molecular Weight | 124.21 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or oil | [2][4][5] |

| Purity | >95% (HPLC), 98.2% (GC) | [2][3] |

| Isotopic Enrichment | 98 atom % D, 99.2% | [2][6] |

| Solubility | Soluble in Methanol (≥ 100 mg/mL) | [1] |

| Storage Temperature | -20°C for long-term storage | [1][3][4] |

Toxicological Information and Hazard Identification

While specific toxicological studies on the deuterated form are limited, the data for the parent compound, N-Nitrosopiperidine, is extensive and relevant due to their structural similarity. N-Nitrosopiperidine is classified as a substance reasonably anticipated to be a human carcinogen.[7]

GHS Classification:

The Globally Harmonized System (GHS) classification for substances with similar hazards typically includes:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[8]

-

Carcinogenicity (Category 2): Suspected of causing cancer.[8]

-

Skin Irritation (Category 2): Causes skin irritation.[9]

-

Eye Irritation (Category 2): Causes serious eye irritation.[9]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[9]

GHS Hazard Pictograms and Statements

Safe Handling and Storage Protocols

Due to its potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

3.1. Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

-

Use local exhaust ventilation to minimize exposure.[9]

-

An emergency eyewash station and safety shower must be readily accessible.[10]

3.2. Personal Protective Equipment (PPE):

The following personal protective equipment is required:

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[9]

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.[9]

-

Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[9]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

Recommended Personal Protective Equipment Workflow

3.3. Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.[10]

-

Protect from light.[10]

Emergency Procedures

4.1. First-Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

4.2. Accidental Release Measures:

-

Evacuate personnel from the area.[10]

-

Wear appropriate personal protective equipment.[10]

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[10]

-

Ventilate the area and wash the spill site after material pickup is complete.[10]

Disposal Considerations

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations. It may be classified as a hazardous waste.[10]

Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS for the most current and complete information before handling this chemical.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Page loading... [wap.guidechem.com]

- 5. N-NITROSOPIPERIDINE | Occupational Safety and Health Administration [osha.gov]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. N-NITROSOPIPERIDINE | 100-75-4 [chemicalbook.com]

- 8. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemos.de [chemos.de]

- 10. nj.gov [nj.gov]

- 11. kmpharma.in [kmpharma.in]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Comprehensive Toxicological Profile of N-Nitrosopiperidine-d10

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for N-Nitrosopiperidine-d10 (CAS No. 960049-21-2) is limited. This document provides a comprehensive toxicological profile based on the well-studied, non-deuterated analogue, N-Nitrosopiperidine (NPIP, CAS No. 100-75-4). This compound is a stable isotope-labeled version of NPIP, primarily used as an internal standard in analytical chemistry.[1][2] It is presumed to share the same toxicological properties as NPIP, although the rates of metabolic activation and detoxification may be altered by the kinetic isotope effect.

Executive Summary

N-Nitrosopiperidine (NPIP) is a potent carcinogen in numerous animal species and is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[3][4] It is found in some foods, tobacco smoke, and as a disinfection byproduct in water.[5][6][7] The primary mechanism of its carcinogenicity involves metabolic activation by cytochrome P450 enzymes to form reactive electrophiles that adduct to DNA, leading to mutations.[8][9] This document summarizes the available toxicological data for NPIP, including its carcinogenicity, genotoxicity, metabolism, and mechanism of action, and presents it as a surrogate profile for this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound; 2,2,3,3,4,4,5,5,6,6-decadeuterio-1-nitrosopiperidine | [1][2] |

| CAS Number | 960049-21-2 | [10] |

| Molecular Formula | C₅D₁₀N₂O | [11] |

| Molecular Weight | 124.21 g/mol | [1] |

| Appearance | Clear, yellow, oily liquid | [5][7] |

| Unlabelled CAS Number | 100-75-4 (for N-Nitrosopiperidine) | [1][2] |

Toxicological Data

Carcinogenicity

NPIP is a well-documented carcinogen in multiple animal species, inducing both benign and malignant tumors.[3] The primary target organs include the esophagus, liver, lungs, and nasal cavity.[3][5]

Table 1: Summary of Carcinogenicity Data for N-Nitrosopiperidine

| Species | Route of Administration | Target Organs | Tumor Type | Reference |

| Rat (Fischer 344) | Drinking Water | Esophagus, Nasal Cavity | Squamous cell carcinomas, Papillomas | [12] |

| Mouse | Oral | Liver, Lung, Forestomach, Esophagus | Benign and malignant tumors | [3] |

| Syrian Golden Hamster | Oral | Upper digestive tract, Respiratory system, Liver | Benign and malignant tumors | [3] |

| Monkey | Oral | Liver | Hepatocellular carcinomas | [3] |

Carcinogenic Potency:

The Carcinogenic Potency Database (CPDB) provides standardized measures of carcinogenic potency (TD₅₀), which is the daily dose rate in mg/kg body weight/day to induce tumors in half of the test animals that would have remained tumor-free at zero dose.[13]

Table 2: Carcinogenic Potency (TD₅₀) of N-Nitrosopiperidine

| Species | Sex | Route | TD₅₀ (mg/kg/day) | Target Organs |

| Rat | Female | Water | 0.284 | Esophagus, Nasal cavity |

| Mouse | Male | Feed | 2.11 | Liver, Lung, Forestomach, Oral cavity, Esophagus |

| Hamster | Female | Water | 0.816 | Nasal cavity, Esophagus, Oral cavity |

(Data sourced and adapted from the Carcinogenic Potency Database)[13]

Genotoxicity and Mutagenicity

NPIP is a genotoxic compound that requires metabolic activation to exert its mutagenic effects.[14] It induces DNA damage and mutations, primarily through the formation of DNA adducts.[15]

Table 3: Summary of Genotoxicity Data for N-Nitrosopiperidine

| Assay System | Cell Type/Organism | Metabolic Activation | Result | Remarks | Reference |

| Ames Test | S. typhimurium TA100, TA1535 | S9 Mix | Positive | Dose-dependent increase in revertants | [15] |

| In vivo Mutagenicity | gpt delta Rats | Endogenous | Positive | Significant dose-dependent increase in mutation frequency in liver and esophagus | [15] |

| DNA Adduct Formation | Rat Liver and Esophagus | Endogenous | Positive | Formation of N²-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) | [15] |

Metabolism and Mechanism of Action

The carcinogenicity of NPIP is intrinsically linked to its metabolic activation. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2A3 in the rat esophagus.[16]

Metabolic Activation Pathway

-

α-Hydroxylation: The key activation step is the hydroxylation of the carbon atom alpha to the nitroso group.[8][16] This reaction is catalyzed by CYP enzymes.

-

Formation of Unstable Intermediate: This leads to the formation of an unstable α-hydroxy-N-nitrosopiperidine.

-

Spontaneous Decomposition: The intermediate spontaneously decomposes, yielding electrophilic intermediates.

-

DNA Adduct Formation: These electrophilic species react with nucleophilic sites on DNA bases, forming DNA adducts, such as THP-dG.[8][15] These adducts can lead to miscoding during DNA replication, resulting in mutations and potentially initiating carcinogenesis.

Tissue Specificity

The tissue-specific carcinogenicity of NPIP is largely determined by the differential expression and activity of metabolizing enzymes in various organs. For instance, the high rate of α-hydroxylation of NPIP by microsomes from the rat esophagus, compared to the liver, is consistent with the esophagus being a primary target organ for NPIP-induced carcinogenesis.[9][16] Rat esophageal microsomes activate NPIP much more efficiently than its structural analog N-nitrosopyrrolidine (NPYR), which primarily induces liver tumors.[8][16]

Experimental Protocols

In Vivo Carcinogenicity Study in Rats

-

Objective: To determine the carcinogenic potential of NPIP in rats.

-

Animal Model: Female F344 rats.[12]

-

Administration: NPIP administered in drinking water at a concentration of 0.9 mM.[12]

-

Duration: Treatment lasted for 28 weeks. The experiment was observed until animals died or were sacrificed (up to 36 weeks).[12]

-

Protocol:

-

A group of 20 female F344 rats was used.[12]

-

NPIP was dissolved in the drinking water to a final concentration of 0.9 mM.

-

Animals had ad libitum access to the NPIP-containing water for 28 weeks.

-

Animals were monitored daily for clinical signs of toxicity.

-

The experiment was terminated at 36 weeks, by which time all animals had died or were euthanized.

-

A complete necropsy was performed, and tissues, particularly from the esophagus and liver, were collected for histopathological examination.

-

In Vitro Metabolism Assay

-

Objective: To determine the rate of NPIP metabolic activation by liver and esophageal microsomes.

-

System: Microsomes prepared from male F344 rat esophagus and liver.[16]

-

Substrate: [3,4-³H]NPIP.[16]

-

Protocol:

-

Microsomes (25-70 µg protein) were incubated with [3,4-³H]NPIP at various concentrations.[9]

-

The incubation mixture contained necessary co-factors for CYP450 activity (e.g., NADPH-generating system).

-

Incubations were carried out at 37°C for a specified time.

-

The reaction was terminated, and metabolites were extracted.

-

The major α-hydroxylation product, 2-hydroxytetrahydro-2H-pyran (2-OH-THP), was quantified using high-performance liquid chromatography (HPLC) with a radioflow detector.[16]

-

Kinetic parameters (Kₘ and Vₘₐₓ) were determined by analyzing reaction rates at different substrate concentrations.

-

Safety and Handling

Given the potent carcinogenicity of NPIP, both the deuterated and non-deuterated forms should be handled with extreme caution as potential human carcinogens.[5]

-

Exposure Routes: Inhalation, skin absorption.[5]

-

Health Effects: May cause eye and skin irritation.[10] Prolonged exposure may damage the liver.[5]

-

Handling Precautions:

Conclusion

While specific toxicological studies on this compound are not available, the extensive data on N-Nitrosopiperidine provides a robust basis for its toxicological assessment. NPIP is a potent, multi-species, multi-organ carcinogen that acts through a well-defined metabolic activation pathway involving CYP-mediated α-hydroxylation and subsequent DNA adduct formation. The tissue-specific nature of its carcinogenicity highlights the critical role of localized metabolic activation. For all practical purposes, this compound should be handled with the same extreme caution as its non-deuterated, carcinogenic counterpart.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. N-Nitrosopiperidine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]

- 4. N-NITROSOPIPERIDINE | Occupational Safety and Health Administration [osha.gov]

- 5. nj.gov [nj.gov]

- 6. n-Nitrosopiperidine - OEHHA [oehha.ca.gov]

- 7. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. chemos.de [chemos.de]

- 11. kmpharma.in [kmpharma.in]

- 12. Carcinogenic effect of nitrosopyrrolidine, nitrosopiperidine and nitrosohexamethyleneimine in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-nitrosopiperidine: Carcinogenic Potency Database [files.toxplanet.com]

- 14. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Nitrosopiperidine-d10 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic effects. Accurate and reliable quantification of these impurities is crucial to ensure patient safety. This technical guide provides an in-depth overview of the use of N-Nitrosopiperidine-d10 as a stable isotope-labeled internal standard for the precise quantification of N-Nitrosopiperidine (NPIP) in active pharmaceutical ingredients (APIs) and finished drug products.

Introduction to Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that utilizes isotopically labeled compounds as internal standards to achieve high accuracy and precision in quantitative analysis. The fundamental principle of this method is the addition of a known amount of a stable isotope-labeled analogue of the analyte to the sample prior to any sample preparation steps. The isotopically labeled internal standard is chemically identical to the analyte and therefore behaves similarly during extraction, cleanup, and analysis, compensating for any analyte loss or matrix effects.

This compound is the deuterated form of N-Nitrosopiperidine, where ten hydrogen atoms have been replaced with deuterium. This results in a molecule with a higher molecular weight that can be distinguished from the native analyte by a mass spectrometer, while exhibiting nearly identical physicochemical properties.[1][2]

Physicochemical Properties

A thorough understanding of the properties of both the analyte and the internal standard is essential for method development.

| Property | N-Nitrosopiperidine | This compound |

| Molecular Formula | C5H10N2O | C5D10N2O |

| Molecular Weight | 114.15 g/mol | 124.21 g/mol |

| CAS Number | 100-75-4 | 960049-21-2 |

The Principle of Internal Standardization with this compound

The core of the isotope dilution method lies in the consistent ratio of the analyte to the internal standard throughout the analytical process. By adding a known concentration of this compound to a sample containing an unknown amount of N-Nitrosopiperidine, a calibration curve can be constructed by plotting the ratio of the instrument response of the analyte to the internal standard against the concentration of the analyte. This allows for accurate quantification, as any variations in sample preparation or instrument response will affect both the analyte and the internal standard equally, keeping their ratio constant.

Experimental Protocols

The following sections outline detailed methodologies for the analysis of N-Nitrosopiperidine using this compound as an internal standard. These protocols are synthesized from various established methods for nitrosamine analysis.

Preparation of Standard Solutions

Internal Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.

Analyte Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of N-Nitrosopiperidine and dissolve it in a 100 mL volumetric flask with methanol.

Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution with a suitable solvent (e.g., methanol or a mixture of mobile phases) to achieve the desired concentration range. Spike each calibration standard with the internal standard stock solution to a constant final concentration (e.g., 50 ng/mL).

Sample Preparation

The following is a general procedure for the extraction of N-Nitrosopiperidine from a solid dosage form. The exact parameters may need to be optimized depending on the drug matrix.

-

Weighing and Dissolution: Accurately weigh a portion of the powdered drug product (e.g., 500 mg) into a centrifuge tube.

-

Spiking with Internal Standard: Add a known volume of the this compound internal standard working solution to the sample.

-

Extraction: Add a suitable extraction solvent (e.g., 5 mL of dichloromethane or methanol).

-

Homogenization: Vortex the sample for 1-2 minutes, followed by sonication for 10-15 minutes to ensure complete extraction.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the solid excipients.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of nitrosamines.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| Gradient | Optimized for the separation of N-Nitrosopiperidine from matrix components. |

Mass Spectrometry Conditions:

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | Dependent on instrument |

| IonSpray Voltage | Dependent on instrument |

MRM Transitions: The specific precursor and product ions for N-Nitrosopiperidine and this compound should be determined by infusing a standard solution of each compound into the mass spectrometer. The precursor ion (Q1) will be the protonated molecule [M+H]+, and the product ion (Q3) will be a characteristic fragment ion.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| N-Nitrosopiperidine | 115.1 | To be determined experimentally |

| This compound | 125.2 | To be determined experimentally |

GC-MS/MS Analysis

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another powerful technique for the analysis of volatile and semi-volatile nitrosamines.

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

| Parameter | Typical Value |

| Column | Mid-polarity column (e.g., 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Ramped temperature program to ensure separation. |

Mass Spectrometry Conditions:

| Parameter | Typical Value |

| Ionization Mode | Electron Ionization (EI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | ~230 °C |

MRM Transitions: Similar to LC-MS/MS, the MRM transitions need to be optimized for the specific instrument.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| N-Nitrosopiperidine | 114 (Molecular Ion) | To be determined experimentally |

| This compound | 124 (Molecular Ion) | To be determined experimentally |

Method Validation and Data Presentation

A comprehensive validation of the analytical method is required to ensure its reliability. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary:

The following table presents typical performance data for the analysis of N-Nitrosopiperidine.

| Parameter | Method | Matrix | Value |

| Limit of Detection (LOD) | GC-TEA | Spices | 0.68 ng[3] |

| Limit of Quantification (LOQ) | GC-TEA | Spices | 2.04 ng[3] |

| Recovery | HPLC-DAD | Spices (for Piperine) | 98.9 ± 2.6 %[3] |

| Recovery | HPLC-ELSD | Spices (for Piperidine) | 95.9 ± 2.9 %[3] |

Logical Relationships in Quantitative Analysis

The accurate quantification of N-Nitrosopiperidine using this compound as an internal standard relies on a series of logical steps and relationships.

References

The Role of N-Nitrosopiperidine-d10 in the Precise Quantification of a Prevalent Environmental Carcinogen

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopiperidine (NPIP), a member of the potent N-nitrosamine class of carcinogens, is an environmental contaminant of significant concern. Found in various matrices including water, soil, air, and certain food products, its prevalence necessitates robust and accurate analytical methods for quantification to ensure public health and safety. This technical guide delves into the critical role of its deuterated analog, N-Nitrosopiperidine-d10 (NPIP-d10), as an internal standard in the precise analysis of NPIP in environmental samples. The use of isotope dilution mass spectrometry, facilitated by NPIP-d10, is the gold standard for achieving the highest accuracy and precision in these demanding trace-level analyses.

The Principle of Isotope Dilution and the Utility of this compound

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample prior to analysis. This compound, in which ten hydrogen atoms are replaced by deuterium, is chemically identical to NPIP in its behavior during sample extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished from the native NPIP by a mass spectrometer.

By measuring the ratio of the signal from the native analyte (NPIP) to the isotopically labeled internal standard (NPIP-d10), any losses of the analyte during the analytical process can be accurately compensated for. This approach effectively corrects for matrix effects, variations in extraction efficiency, and instrumental drift, leading to highly accurate and precise quantification.

Analytical Methodologies for N-Nitrosopiperidine in Environmental Samples

The analysis of N-Nitrosopiperidine in environmental matrices typically involves sample extraction and cleanup followed by instrumental analysis using chromatography coupled with mass spectrometry. The use of this compound as an internal standard is integral to these methods.

Data Presentation: A Comparative Overview of Analytical Methods

The following tables summarize quantitative data from various studies on the analysis of N-Nitrosopiperidine, highlighting key performance metrics.

Table 1: Analysis of N-Nitrosopiperidine in Water Samples

| Analytical Technique | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC-MS/MS | Solid Phase Extraction (SPE) | 0.4 - 4 ng/L | - | - | [1] |

| GC-QTOF-MS | Solid Phase Extraction (SPE) | 0.2 - 1.3 ng/L | 0.6 - 3.9 ng/L | - | [2] |

| LC-HRMS | Solid Phase Extraction (SPE) | 0.4 - 12 ng/L | - | 68 - 83 | [1] |

Table 2: Analysis of N-Nitrosopiperidine in Air Samples

| Analytical Technique | Sample Preparation | Limit of Detection (LOD) | Calibration Range | Recovery (%) | Reference |

| GC-MS | Capillary Trap Sampling, Thermal Desorption | ~1 ng | 48 - 1600 ng | >100 | [3] |

| GC-TEA | Thermosorb/N tube, Solvent Desorption | 0.05 µ g/sample | - | - | [4] |

Table 3: Analysis of N-Nitrosopiperidine in Other Matrices

| Matrix | Analytical Technique | Sample Preparation | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Spices (blended with curing salt) | GC-TEA | Dichloromethane Extraction | - | - | [5] |

| Drug Substance | GC-MS/MS | Dichloromethane Extraction | 15 ppb | 70 - 130 | [6] |

Experimental Protocols

Protocol 1: Analysis of N-Nitrosopiperidine in Water by SPE and GC-MS/MS (Based on US EPA Method 521)

This protocol outlines the key steps for the determination of N-Nitrosopiperidine in drinking water using solid-phase extraction and gas chromatography-tandem mass spectrometry with this compound as an internal standard.

1. Sample Preparation and Extraction:

- To a 500 mL water sample, add a known quantity of this compound internal standard solution.

- Condition a solid-phase extraction (SPE) cartridge containing activated coconut charcoal by passing dichloromethane, followed by methanol, and finally reagent water.

- Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

- Dry the cartridge under a stream of nitrogen.

- Elute the trapped nitrosamines from the cartridge with dichloromethane.

- Concentrate the eluate to a final volume of 1 mL.

2. GC-MS/MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: DB-624 or equivalent.

- Injector: Splitless mode.

- Oven Program: A suitable temperature program to achieve separation of N-Nitrosopiperidine from other compounds.

- Mass Spectrometer (MS/MS) Conditions:

- Ionization: Electron Ionization (EI) or Chemical Ionization (CI).

- Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor specific precursor-to-product ion transitions for both N-Nitrosopiperidine and this compound.

3. Quantification:

- Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of N-Nitrosopiperidine and a constant concentration of this compound.

- Calculate the ratio of the peak area of N-Nitrosopiperidine to the peak area of this compound for both the standards and the samples.

- Determine the concentration of N-Nitrosopiperidine in the sample by comparing its peak area ratio to the calibration curve.

Protocol 2: Analysis of N-Nitrosopiperidine in Air by Thermal Desorption GC-MS

This protocol describes a rapid method for the analysis of airborne N-Nitrosopiperidine using a capillary trap sampler and thermal desorption coupled with GC-MS.

1. Sample Collection:

- Use a capillary trap sampler containing a suitable adsorbent (e.g., PoraPLOT Q) to collect a known volume of air.

- Spike the collection tube with a known amount of this compound internal standard.

2. Thermal Desorption and GC-MS Analysis:

- Place the capillary trap into a thermal desorption unit connected to the GC injector.

- Rapidly heat the trap to desorb the nitrosamines directly into the GC column.

- GC-MS Conditions:

- Column: A suitable capillary column for the separation of volatile nitrosamines.

- Injector: Splitless mode.

- Oven Program: A temperature program optimized for the separation of the target analytes.

- Mass Spectrometer: Operated in full scan or selected ion monitoring (SIM) mode to detect the characteristic ions of N-Nitrosopiperidine and this compound.

3. Quantification:

- Prepare calibration standards by injecting known amounts of N-Nitrosopiperidine and a constant amount of this compound directly into the GC-MS system.

- Calculate the response factor based on the peak area ratios of the analyte to the internal standard in the calibration standards.

- Determine the concentration of N-Nitrosopiperidine in the air sample using the calculated response factor and the measured peak area ratio in the sample.

Protocol 3: Analysis of N-Nitrosopiperidine in Soil

This protocol provides a general framework for the analysis of N-Nitrosopiperidine in soil samples.

1. Sample Preparation and Extraction:

- Homogenize the soil sample.

- Weigh a representative portion of the soil into an extraction vessel.

- Spike the soil sample with a known amount of this compound internal standard.

- Extract the nitrosamines from the soil using a suitable solvent (e.g., dichloromethane) via methods such as sonication or accelerated solvent extraction (ASE).

- Separate the solvent extract from the soil solids by centrifugation or filtration.

- Concentrate the extract to a smaller volume.

- Perform a cleanup step, if necessary, using techniques like solid-phase extraction to remove interfering matrix components.

2. GC-MS or LC-MS Analysis:

- Analyze the cleaned-up extract using GC-MS, GC-MS/MS, or LC-MS/MS with conditions optimized for the detection and quantification of N-Nitrosopiperidine and this compound.

3. Quantification:

- Follow the same quantification procedure as described for water analysis, using a calibration curve prepared in a matrix that mimics the final sample extract.

Visualizing Key Processes

To better understand the analytical workflow and the biological implications of N-Nitrosopiperidine exposure, the following diagrams are provided.

References

The Ubiquitous Threat: An In-depth Technical Guide to N-Nitrosamines in Food and Beverages

For Researchers, Scientists, and Drug Development Professionals

N-nitrosamines, a class of potent genotoxic carcinogens, represent a significant concern in food safety and public health. Their formation in a wide array of food and beverage products during processing, preservation, and even endogenous formation in the human body necessitates a thorough understanding of their occurrence, formation pathways, and analytical detection. This technical guide provides a comprehensive overview of N-nitrosamines in the food supply, with a focus on quantitative data, experimental methodologies, and the underlying chemical mechanisms.

Occurrence of N-Nitrosamines in Food and Beverages

N-nitrosamines have been detected in a diverse range of food products. The levels can vary significantly depending on the food matrix, processing methods, storage conditions, and the presence of precursors such as secondary amines and nitrosating agents.[1][2] The following tables summarize the quantitative data on the occurrence of various N-nitrosamines in different food and beverage categories.

Table 1: Occurrence of N-Nitrosamines in Processed Meat Products

| Product | N-Nitrosamine | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference(s) |

| Fried Bacon | N-Nitrosopyrrolidine (NPYR) | <2.0 - 22.3 | 7.9 - 9.0 | [3][4] |

| Fried Bacon | N-Nitrosodimethylamine (NDMA) | - | 14.9 (in fat) | [2] |

| Smoked Sausage | N-Nitrosodimethylamine (NDMA) | 0.049 - 16.47 | - | [5] |

| Various Cured Meats | N-Nitrosodimethylamine (NDMA) | 0.3 - 1.1 | - | [6] |

| Sausages | N-nitroso-2-methyl-thiazolidine-4-carboxylic acid (NMTCA) | 35.64 - 108.31 | - | [7] |

| Smoked Beef | N-nitroso-thiazolidine-4-carboxylic acid (NTCA) | - | 4227.49 | [7] |

| Burgers | N-nitroso-2-methyl-thiazolidine-4-carboxylic acid (NMTCA) | 20.70 - 35.79 | - | [7] |

| Corned Beef | N-nitroso-2-methyl-thiazolidine-4-carboxylic acid (NMTCA) | 20.50 - 90.52 | - | [7] |

Table 2: Occurrence of N-Nitrosamines in Dairy Products

| Product | N-Nitrosamine | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference(s) |

| Cheese | N-Nitrosodimethylamine (NDMA) | Up to 20 | - | [8] |

| Cheese | N-Nitrosodiethylamine (NDEA) | Up to 2.3 - 20 | - | [8] |

| Cheese | N-Nitrosodimethylamine (NDMA) | - | 0.72 | [9] |

Table 3: Occurrence of N-Nitrosamines in Vegetables

| Product | N-Nitrosamine | Concentration Range (µg/kg) | Reference(s) |

| Kimchi (fermented cabbage) | N-Nitrosodimethylamine (NDMA) | 2.64 | [2] |

| Kimchi (fermented cabbage) | N-Nitrosodiethylamine (NDEA) | 2.05 | [2] |

| Kakdugi (fermented radish) | N-Nitrosodimethylamine (NDMA) | 0.4 - 16.7 | [10] |

| Kakdugi (fermented radish) | N-Nitrosodiethylamine (NDEA) | 0 - 5.2 | [10] |

| Fermented Cabbage | Nitrite | 5.8 - 32.4 (mg/kg) | [11] |

| Fermented Bamboo | Nitrite | - | [11] |

| Fermented Mustard | Nitrite | - | [11] |

| Fermented Radish | Nitrite | - | [11] |

Table 4: Occurrence of N-Nitrosamines in Beverages

| Product | N-Nitrosamine | Concentration Range (µg/L) | Reference(s) |

| Fruit Juices | Total N-Nitrosamines | 2.75 - 45.70 | [12] |

Table 5: Occurrence of N-Nitrosamines in Infant Food

| Product | N-Nitrosamine | Concentration Range (mg/kg) | Reference(s) |

| Canned Meat and Vegetable Purees | Total N-Nitrosamines | 0.00077 - 0.0015 | [13] |

| Juices | N-Nitrosodiethylamine and N-Nitrosodimethylamine | 0.00045 - 0.00077 | [13] |

Formation Pathways of N-Nitrosamines in Food

The formation of N-nitrosamines in food is a complex process influenced by several factors, including the presence of precursors (secondary and tertiary amines), nitrosating agents (such as nitrite and nitrogen oxides), pH, temperature, and the presence of catalysts or inhibitors.[1][14] The primary reaction involves the interaction of a nitrosating agent with a secondary amine under acidic conditions.[1][2]

Nitrates, which can be present naturally in vegetables or added as preservatives to cured meats, can be reduced to nitrites by microbial or enzymatic action.[2] These nitrites, in the acidic environment of the stomach or during food processing, can form nitrous acid (HNO₂), which is a key nitrosating agent.[1] High temperatures, such as those used in frying, can accelerate the formation of N-nitrosamines.[2]

Experimental Protocols for N-Nitrosamine Analysis

Accurate quantification of N-nitrosamines in complex food matrices requires sophisticated analytical techniques. Gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors are the most common methods.

Gas Chromatography-Thermal Energy Analyzer (GC-TEA) for Volatile N-Nitrosamines in Cured Meats

This method is a classic and highly selective technique for the analysis of volatile nitrosamines.

1. Sample Preparation and Extraction:

-

A homogenized meat sample (e.g., 25 g) is mixed with mineral oil and a small amount of an alkaline solution (e.g., NaOH) in a distillation flask.

-

An internal standard (e.g., N-nitrosodipropylamine-d14) is added.

-

The mixture is vacuum distilled to separate the volatile nitrosamines from the non-volatile matrix components.

-

The aqueous distillate is collected in a cold trap.

-

The distillate is then extracted with dichloromethane (DCM).

-

The DCM extract is dried over anhydrous sodium sulfate and concentrated to a small volume using a Kuderna-Danish concentrator.

2. Chromatographic Analysis:

-

Instrument: Gas chromatograph coupled to a Thermal Energy Analyzer (TEA).

-

Column: A capillary column suitable for separating volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 200°C.

-

Oven Temperature Program: Initial temperature of 40°C held for 1 minute, then ramped to 180°C at a rate of 10°C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

TEA Pyrolyzer Temperature: 550°C.

-

Detection: The TEA detector selectively detects the nitric oxide (NO) radical produced from the pyrolysis of the N-nitroso bond, providing high specificity for N-nitrosamines.

3. Quantification:

-

Quantification is performed using the internal standard method. A calibration curve is generated by analyzing standard solutions of known concentrations of the target nitrosamines and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for N-Nitrosamines in Beer

LC-MS/MS offers high sensitivity and selectivity and is suitable for both volatile and non-volatile nitrosamines.

1. Sample Preparation and Extraction:

-

A degassed beer sample (e.g., 10 mL) is passed through a solid-phase extraction (SPE) cartridge (e.g., a coconut charcoal-based cartridge) to concentrate the nitrosamines and remove interfering matrix components.

-

The cartridge is first conditioned with methanol and then with water.

-

After loading the sample, the cartridge is washed with water to remove polar impurities.

-

The nitrosamines are then eluted with a suitable solvent, such as a mixture of dichloromethane and methanol.

-